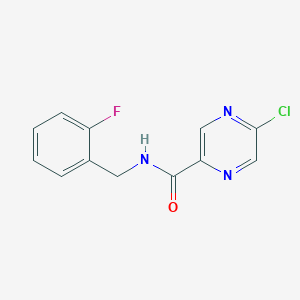

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

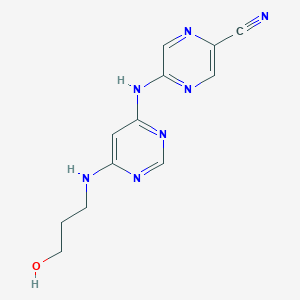

5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida: es un derivado de pirazina halogenado con la fórmula molecular C12H9ClFN3O y un peso molecular de 265.67 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida típicamente implica la reacción del ácido pirazina-2-carboxílico con cloruro de tionilo para formar el cloruro de acilo correspondiente. Este intermedio se trata entonces con 2-fluorobencilamina en condiciones adecuadas para obtener el producto deseado . Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas de seguridad para manejar reactivos peligrosos como el cloruro de tionilo .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque se documentan menos ejemplos específicos.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de una base.

Reacciones de Oxidación y Reducción: Los agentes oxidantes típicos pueden incluir permanganato de potasio o peróxido de hidrógeno, mientras que los agentes reductores podrían incluir borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir varias pirazina-2-carboxamidas N-sustituidas .

Aplicaciones Científicas De Investigación

Química: En química, la 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura halogenada la convierte en un intermedio versátil para una posterior funcionalización .

Biología y Medicina: Este compuesto ha mostrado potencial en el desarrollo de agentes antibacterianos y antimicobacterianos. Se ha probado contra diversas cepas bacterianas, incluida Mycobacterium tuberculosis, y ha demostrado una actividad significativa . Además, se ha evaluado su citotoxicidad in vitro, sin detectarse toxicidad significativa .

Industria: En la industria farmacéutica, la 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida se puede utilizar en el desarrollo de nuevos medicamentos dirigidos a las infecciones bacterianas. Su estructura única permite el diseño de nuevos agentes terapéuticos con mejor eficacia y perfiles de seguridad .

Mecanismo De Acción

El mecanismo de acción exacto de la 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida no se comprende completamente. Se cree que ejerce sus efectos inhibiendo enzimas clave implicadas en la síntesis de la pared celular bacteriana u otras vías metabólicas esenciales . Los estudios de acoplamiento molecular han demostrado que compuestos similares pueden interactuar con la enzima enoil-ACP-reductasa de Mycobacterium tuberculosis, lo que sugiere un posible objetivo para este compuesto .

Comparación Con Compuestos Similares

Compuestos Similares:

- N-(2-metilbencil)-3-((2-metilbencil)amino)pirazina-2-carboxamida

- N-(3,4-diclorobencil)-3-((3,4-diclorobencil)amino)pirazina-2-carboxamida

- 3-cloro-N-(2-clorobencil)pirazina-2-carboxamida

Comparación: En comparación con estos compuestos similares, la 5-Cloro-N-(2-fluorobencil)pirazina-2-carboxamida es única debido a la presencia de átomos de cloro y flúor, lo que puede influir en su reactividad química y actividad biológica. El átomo de flúor, en particular, puede mejorar la lipofilia y la estabilidad metabólica del compuesto, lo que puede conducir a propiedades farmacocinéticas mejoradas .

Propiedades

Fórmula molecular |

C12H9ClFN3O |

|---|---|

Peso molecular |

265.67 g/mol |

Nombre IUPAC |

5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18) |

Clave InChI |

XQESBHKUHADMHE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)